

An In-depth Technical Guide to 2-Dibenzothiophenebutanoic Acid

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Compound of Interest

Compound Name: 2-Dibenzothiophenebutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dibenzothiophenebutanoic acid, also known by its IUPAC name 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, is a heterocyclic compound featuring a dibenzothiophene core functionalized with a butanoic acid side chain. This molecule has garnered interest in various scientific fields due to its unique structural and photophysical properties. Its rigid, planar dibenzothiophene moiety provides a platform for diverse chemical modifications, while the carboxylic acid group offers a handle for conjugation and influences its solubility and biological interactions. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of **2-dibenzothiophenebutanoic acid**, with a focus on data and methodologies relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Dibenzothiophenebutanoic acid** is presented below. It is important to note that while some properties have been experimentally determined and reported in the literature, others, such as melting and boiling points, are not readily available and may require experimental determination.

Property	Value	Reference
CAS Number	91034-92-3	N/A
Molecular Formula	C ₁₆ H ₁₄ O ₂ S	N/A
Molecular Weight	270.34 g/mol	N/A
IUPAC Name	4-(dibenzo[b,d]thiophen-2-yl)butanoic acid	N/A
Canonical SMILES	<chem>C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)CCCC(=O)O</chem>	N/A
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and n-propanol. ^[1] Limited solubility in water is expected due to the large hydrophobic dibenzothiophene core.	

Spectroscopic Data

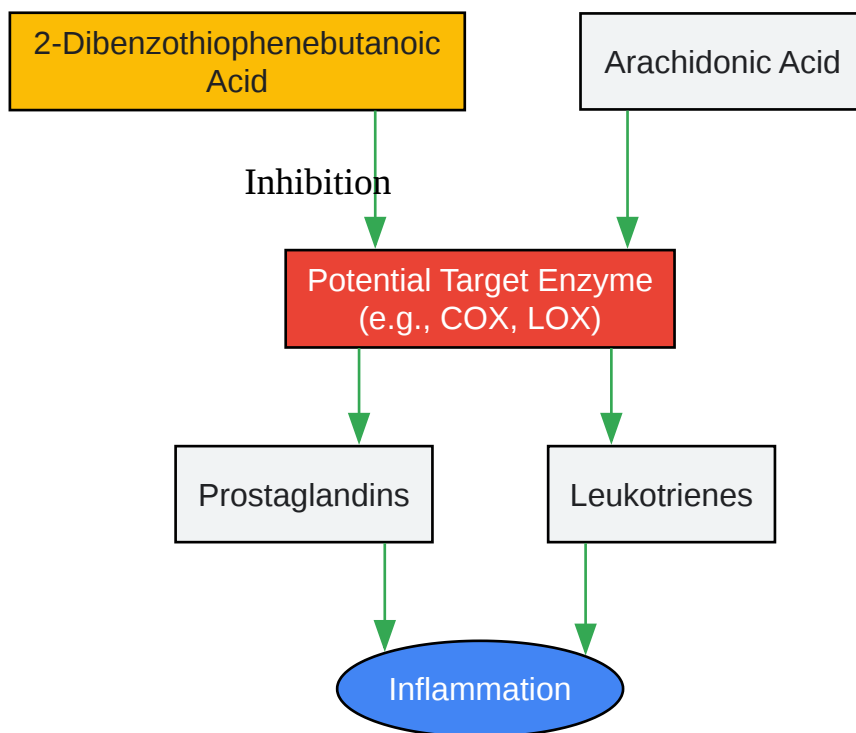
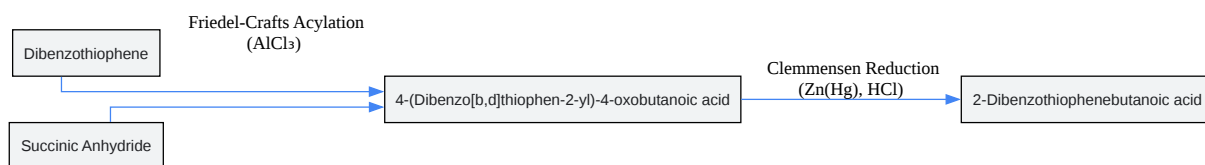
The structural characterization of **2-Dibenzothiophenebutanoic acid** is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

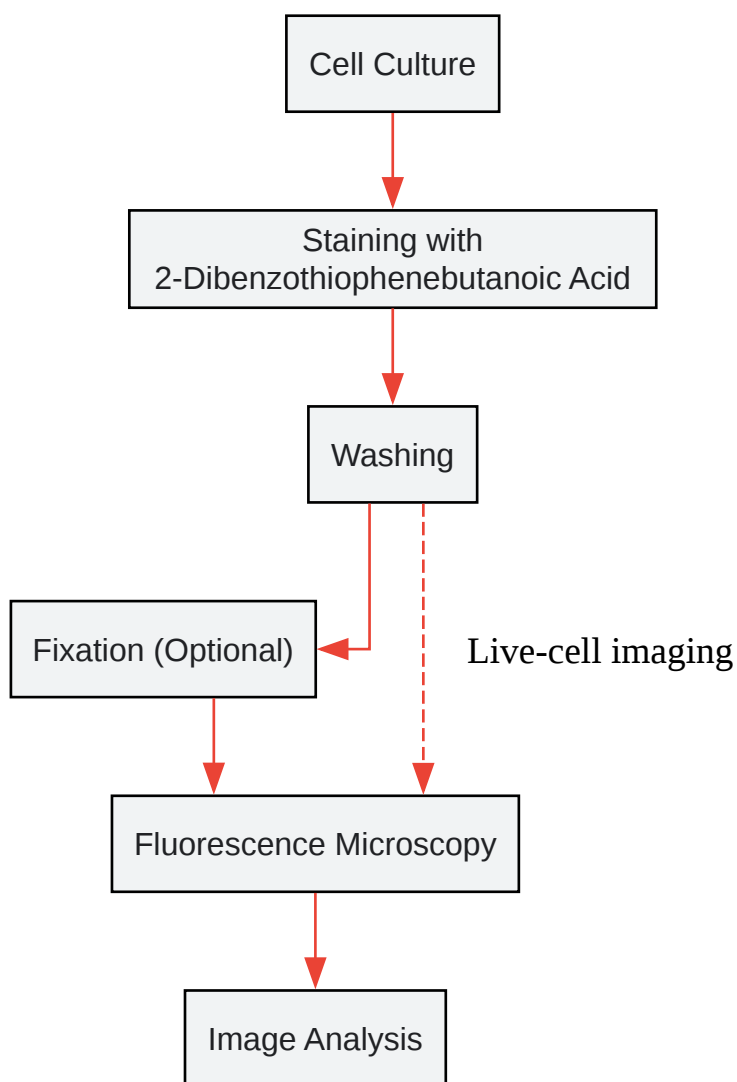
Spectroscopy	Data
¹ H NMR (CDCl ₃)	Chemical shifts (δ) are observed at approximately 8.15-7.40 (m, 7H, aromatic protons), 2.80 (t, 2H, CH ₂ adjacent to the aromatic ring), 2.45 (t, 2H, CH ₂ adjacent to the carboxyl group), and 2.10 (quintet, 2H, central CH ₂).
¹³ C NMR (CDCl ₃)	Key resonances appear around δ 179.0 (COOH), with a series of signals in the aromatic region (δ 140-120), and aliphatic signals at approximately δ 34.0, 33.5, and 26.5.
Mass Spectrometry (ESI-MS)	The protonated molecule [M+H] ⁺ is observed at m/z 271.0790.
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm ⁻¹), C=O stretch of the carboxylic acid (~1700 cm ⁻¹), aromatic C-H stretches (~3100-3000 cm ⁻¹), and aliphatic C-H stretches (~2950-2850 cm ⁻¹). [2]

Synthesis of 2-Dibenzothiophenebutanoic Acid

The synthesis of **2-Dibenzothiophenebutanoic acid** is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.[\[3\]](#)

Synthesis Workflow





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References

- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of butanoic acid $C_4H_8O_2$ $CH_3CH_2CH_2COOH$ prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of butyric acid image

diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
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